molecular formula C11H15Cl2NS B1654077 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride CAS No. 2097936-34-8

7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride

Cat. No.: B1654077
CAS No.: 2097936-34-8
M. Wt: 264.2
InChI Key: UJERTCZEVWGDNT-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride ( 2097936-34-8) is a chemical reagent of interest in medicinal chemistry and pharmacology research. This compound features a 1,4-thiazepane core, a seven-membered ring containing nitrogen and sulfur, which is a privileged scaffold in pharmaceutical development . The 1,4-thiazepane structure is widely recognized as a key building block for biologically active compounds and has been identified in molecules exhibiting a range of therapeutic activities, including antiarrhythmic, antispasmodic, and central nervous system effects . The specific presence of the 2-chlorophenyl substituent in this molecule suggests potential for unique electronic and steric properties that may influence its interaction with biological targets. With a molecular formula of C11H15Cl2NS and a molecular weight of 264.21 g/mol , this hydrochloride salt offers enhanced stability and solubility for experimental applications. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the available safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

7-(2-chlorophenyl)-1,4-thiazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNS.ClH/c12-10-4-2-1-3-9(10)11-5-6-13-7-8-14-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJERTCZEVWGDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCSC1C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097936-34-8
Record name 1,4-Thiazepine, 7-(2-chlorophenyl)hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097936-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cysteamine-Mediated Cyclization with α,β-Unsaturated Esters

A high-yielding route involves reacting cysteamine derivatives with α,β-unsaturated esters. For example, trifluoroethyl acrylate reacts with 2-aminothiophenol under basic conditions (K₂CO₃, DMF, 60°C, 2 h) to form the 1,4-thiazepanone intermediate, which is subsequently reduced to the thiazepane. This method achieves yields >75% with short reaction times (<3 h for cyclization), outperforming traditional approaches requiring 3–7 days.

Key Reaction Parameters:

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Base: Potassium carbonate or triethylamine
  • Temperature: 50–70°C for cyclization; room temperature for reductions
  • Reducing Agent: Sodium borohydride or lithium aluminum hydride

Alternative Cyclization via Thioether Formation

In a patent-derived approach, 2-chlorobenzaldehyde undergoes condensation with 3-mercaptopropionic acid, followed by ring-closing metathesis using Grubbs catalyst (CH₂Cl₂, 40°C, 12 h). While effective for simpler thiazepanes, this method struggles with sterically hindered substrates like 2-chlorophenyl derivatives, yielding <30%.

A patent methodology for 4-chlorophenylhydrazine hydrochloride synthesis provides a template for aryl group introduction:

  • Diazo Reaction: 2-Chloroaniline reacts with NaNO₂ in HCl at 5–10°C to form the diazonium salt.
  • Reduction: Ammonium sulfite reduces the diazonium salt to the hydrazine intermediate at 50–60°C.
  • Coupling: The hydrazine intermediate reacts with the thiazepane core via nucleophilic substitution (EtOH, reflux, 6 h).

Optimization Insights:

  • pH Control: Maintaining pH 1–2 during diazotization prevents premature decomposition.
  • Reducing Agent: Ammonium sulfite avoids caking issues seen with sodium sulfite, improving yield to 86.8%.

Direct Friedel-Crafts Alkylation

Limited success is reported for Friedel-Crafts alkylation of 2-chlorobenzene with thiazepane precursors due to poor electrophilicity of the chlorinated arene. Catalytic Lewis acids (AlCl₃, FeCl₃) yield <15% under harsh conditions (100°C, 24 h).

Hydrochloride Salt Formation and Purification

Acid-Mediated Precipitation

The free base of 7-(2-chlorophenyl)-1,4-thiazepane is treated with 20% HCl in ethanol at 50–70°C. Gradual cooling to 15°C precipitates the hydrochloride salt, which is filtered and dried under vacuum (80°C, 12 h).

Critical Parameters:

  • Acid Concentration: 20% HCl ensures complete protonation without side reactions.
  • Crystallization Rate: Slow cooling (1°C/min) produces larger crystals for easier filtration.

Purity and Yield Enhancements

  • Wash Solvents: Cold ethyl acetate removes residual acids.
  • Drying: Vacuum drying at 80°C achieves >99% purity.

Analytical Characterization Data

Parameter Value Method
Molecular Formula C₁₁H₁₅Cl₂NS HRMS
Molecular Weight 264.21 g/mol Calculated
Melting Point 215–218°C (dec.) DSC
Purity >99% HPLC
Solubility 50 mg/mL in H₂O USP Method

Comparative Analysis of Synthetic Routes

Method 1 (Cysteamine Cyclization + Diazotization):

  • Yield: 62% overall
  • Advantages: Scalable, high regioselectivity
  • Limitations: Requires handling toxic diazonium intermediates

Method 2 (Thioether Metathesis):

  • Yield: 28% overall
  • Advantages: Avoids acidic conditions
  • Limitations: Low yield, expensive catalysts

Chemical Reactions Analysis

Types of Reactions: 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethylformamide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the thiazepane ring plays a crucial role in its activity.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the 1,4-thiazepane core but differ in substituents on the phenyl ring:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number
7-(2-Chlorophenyl)-1,4-thiazepane HCl 2-Chloro C₁₁H₁₅ClNS·HCl 282.22 2097937-23-8
7-Phenyl-1,4-thiazepane HCl None (unsubstituted phenyl) C₁₁H₁₆ClNS 245.77 2097937-23-8
3-(2-Methoxyphenyl)-1,4-thiazepane HCl 2-Methoxy C₁₂H₁₈ClNO₂S 299.80 EN300-367227

Physicochemical Properties

The 2-methoxy group introduces moderate polarity, reducing logP relative to the chloro analog but improving aqueous solubility.

Molecular Weight :

  • All analogs fall below 300 g/mol, aligning with Lipinski’s "Rule of Five" for drug-likeness.

Solubility :

  • The hydrochloride salt form improves water solubility for all analogs, critical for bioavailability.

Pharmacological Implications (Inferred from Structural Relatives)

Receptor Binding: The 2-chlorophenyl group is a hallmark of cannabinoid CB1 receptor antagonists (e.g., CE-178253), where chloro substitution enhances receptor affinity and selectivity .

Biological Activity

7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride is a synthetic compound belonging to the thiazepane class, characterized by its seven-membered ring structure that includes both sulfur and nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development targeting various diseases.

  • IUPAC Name : this compound
  • Molecular Formula : C11H12ClN2S
  • Molecular Weight : Approximately 240.74 g/mol

The presence of the chlorine substituent on the phenyl ring is significant as it may influence the compound's lipophilicity and biological interactions compared to its fluorinated analogs.

Research indicates that this compound interacts with specific biological targets through hydrogen bonding and hydrophobic interactions. These interactions modulate enzyme activities and receptor functions, suggesting potential therapeutic applications in areas such as cancer and infectious diseases .

Biological Activities

The biological activity of this compound has been explored in various studies:

  • Antimicrobial Activity : Preliminary studies suggest that thiazepane derivatives can exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound is being investigated for its ability to inhibit cancer cell proliferation. Thiazepane derivatives are often screened for cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

Several studies have assessed the biological activity of thiazepane derivatives similar to this compound:

  • Antibacterial Activity : A study involving dibenzothiazepine analogues demonstrated that certain structural modifications could enhance antibacterial activity against S. aureus . While specific data on this compound is limited, the structural similarities suggest potential efficacy.
  • Neuroprotective Effects : Research on related compounds has indicated neuroprotective properties, particularly in models of neurodegeneration. These findings highlight the therapeutic potential of thiazepane derivatives in neurological disorders .
  • Cytotoxicity Studies : In vitro studies have shown varying degrees of cytotoxicity among thiazepane derivatives against cancer cell lines, indicating that modifications to the thiazepane core can significantly impact biological activity .

Data Table: Comparison of Thiazepane Derivatives

Compound NameStructure FeaturesNotable Activities
This compoundContains a chlorine substituentAntimicrobial and anticancer potential
7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxideFluorinated phenyl groupEnhanced lipophilicity and bioactivity
N-(2,6-Difluorophenyl)-7-phenyl-1,4-thiazepaneDifluorinated phenyl groupPromising in cancer and diabetes research

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of 2-chlorophenyl-substituted precursors. Key steps include nucleophilic substitution at the thiazepane nitrogen and subsequent HCl salt formation. Optimizing solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C) improves cyclization efficiency. For example, analogous oxazepane derivatives achieved 70–85% yields using HCl in ethanol for salt precipitation .
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should researchers characterize the hydrochloride salt form of this compound?

  • Methodology :

  • Elemental Analysis : Confirm Cl⁻ content (theoretical ~20% for hydrochloride salts) using combustion analysis .
  • NMR : Compare free base and salt forms; protonation of the thiazepane nitrogen shifts NH signals downfield (δ 10–12 ppm in DMSO-d6) .
  • X-ray Diffraction : Resolve crystal structure to confirm stereochemistry and counterion positioning, as seen in related benzodiazepine derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 7-(2-Chlorophenyl)-1,4-thiazepane derivatives?

  • Case Study : Discrepancies in antimicrobial assays (e.g., MIC values) may arise from variations in bacterial strain susceptibility or compound solubility. Use standardized broth microdilution (CLSI guidelines) with DMSO as a co-solvent (≤1% v/v) to ensure consistency .
  • Data Reconciliation : Cross-validate results with orthogonal assays (e.g., time-kill kinetics or biofilm inhibition) to distinguish bacteriostatic vs. bactericidal effects .

Q. How can computational modeling guide the design of 7-(2-Chlorophenyl)-1,4-thiazepane analogs with enhanced CNS permeability?

  • Methodology :

  • LogP Prediction : Use Molinspiration or SwissADME to calculate partition coefficients; target LogP 2–3 for blood-brain barrier penetration .
  • Molecular Dynamics : Simulate interactions with P-glycoprotein (e.g., using GROMACS) to identify substituents minimizing efflux .
    • Validation : Compare in silico predictions with in vitro MDCK-MDR1 assays .

Q. What are the critical factors in optimizing catalytic asymmetric synthesis of this compound’s enantiomers?

  • Approach :

  • Chiral Ligands : Screen phosphine-oxazoline ligands (e.g., PHOX) for Pd-catalyzed C–N coupling to achieve >90% ee .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance enantioselectivity by stabilizing transition states .
    • Analysis : Chiral HPLC (Chiralpak IC column) resolves enantiomers, while circular dichroism confirms absolute configuration .

Experimental Design Considerations

Q. How should researchers address stability issues during long-term storage of this compound?

  • Protocol :

  • Storage : Store at –20°C under argon in amber vials to prevent photodegradation and hygroscopic clumping .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the thiazepane ring) .

Q. What analytical techniques differentiate this compound from its des-chloro analog?

  • Techniques :

  • HRMS : Exact mass analysis (e.g., m/z 260.0584 for [M+H]⁺ vs. 224.0921 for des-chloro) .
  • IR Spectroscopy : Chlorophenyl C–Cl stretch (650–750 cm⁻¹) absent in the analog .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride
Reactant of Route 2
7-(2-Chlorophenyl)-1,4-thiazepane hydrochloride

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